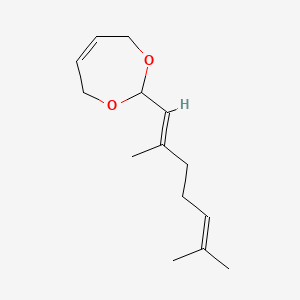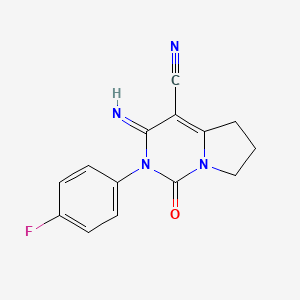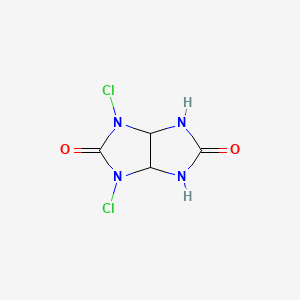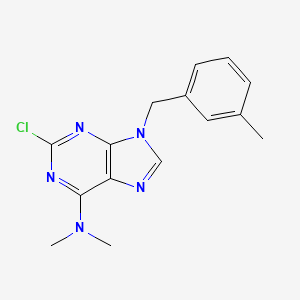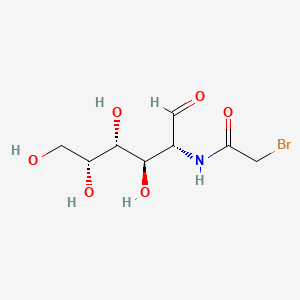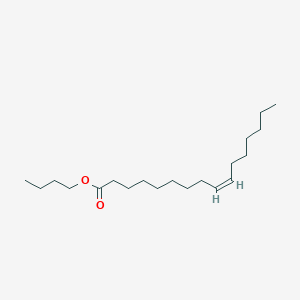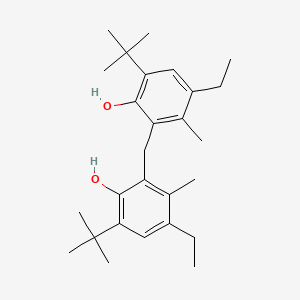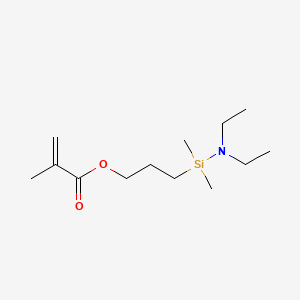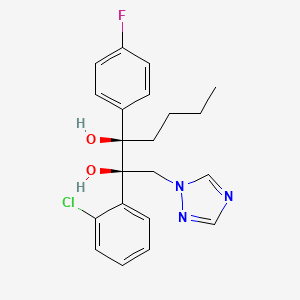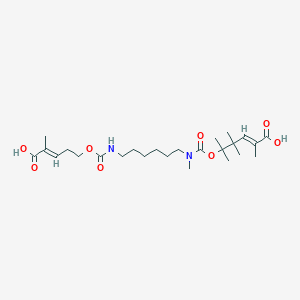
Beta-D-Xylulofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Xylulofuranose is a furanose form of D-xylose, a five-carbon sugar that is a constituent of hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is significant in various biological and industrial processes due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-D-Xylulofuranose can be achieved through stereoselective methods. One such method involves the use of 3,4-O-xylylene-protected thioglycoside donors. This approach ensures high stereoselectivity and yields the desired this compound . The reaction conditions typically involve the use of a donor with both the xylylene group and a benzoate ester at O-1, which provides the best results for most acceptors .
Industrial Production Methods
Industrial production of this compound often involves enzymatic pathways due to their efficiency and specificity. Enzymes such as xylanases and beta-xylosidases are employed to hydrolyze hemicelluloses, releasing this compound . These methods are advantageous as they are environmentally friendly and can be carried out under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Xylulofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding acids.
Reduction: Reduction reactions can yield sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include xylonic acid from oxidation, xylitol from reduction, and various substituted xylulofuranoses from substitution reactions.
Scientific Research Applications
Beta-D-Xylulofuranose has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Beta-D-Xylulofuranose involves its interaction with specific enzymes and receptors in biological systems. For instance, it acts as a substrate for enzymes like xylanases and beta-xylosidases, which catalyze its hydrolysis . These interactions are crucial for its role in metabolic pathways and its biological effects.
Comparison with Similar Compounds
Similar Compounds
D-Xylofuranose: An enantiomer of Beta-D-Xylulofuranose with similar structural properties but different biological activities.
L-Xylulofuranose: Another stereoisomer with distinct reactivity and applications.
Beta-D-Xylopyranose: A pyranose form of D-xylose with different conformational properties and reactivity.
Uniqueness
This compound is unique due to its furanose ring structure, which imparts distinct reactivity and biological properties compared to its pyranose counterparts. Its specific stereochemistry also makes it a valuable compound in stereoselective synthesis and enzymatic studies.
Properties
CAS No. |
20750-28-1 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m1/s1 |
InChI Key |
LQXVFWRQNMEDEE-MROZADKFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@](O1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)(CO)O)O)O |
melting_point |
15 °C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



